molecular formula C12H6Br2O4 B577333 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID CAS No. 13577-26-9

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Cat. No.: B577333
CAS No.: 13577-26-9
M. Wt: 373.98 g/mol
InChI Key: OOFIFDTVRIMVFK-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,8-naphthalenedicarboxylic acid and its anhydride form serve as a versatile and high-value building block in advanced materials science. Its primary research value lies in its role as a key precursor in the synthesis of complex polycyclic aromatic systems, particularly perinone pigments and dyes . These pigments, such as Pigment Orange 43 (trans-perinone) and Pigment Red 194 (cis-perinone), are industrially significant for their durability and color properties . The bromine atoms on the naphthalene core provide reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to tailor the compound's electronic and steric properties for specific applications . This functionality makes it a critical intermediate for constructing organic semiconductors and other functional materials used in electronic devices, where precise molecular architecture is essential for performance . The compound's structural framework is integral to creating naphthalene diimide (NDI) derivatives, which are model compounds in the study of molecular layer epitaxy and nanotechnology due to their defined electronic characteristics . Furthermore, the study of naphthalenic carboxylic acids and anhydrides provides fundamental insights into hydrolysis and formation mechanisms in aqueous solutions, which is critical for processing in various material science applications . This reagent is intended for use in research and development laboratories to facilitate innovation in the fields of advanced pigments, organic electronics, and nanomaterial synthesis.

Properties

CAS No.

13577-26-9

Molecular Formula

C12H6Br2O4

Molecular Weight

373.98 g/mol

IUPAC Name

4,5-dibromonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)

InChI Key

OOFIFDTVRIMVFK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 1,2-Dibromoacenaphthene

Acenaphthene is brominated to 1,2-dibromoacenaphthene , which is subsequently oxidized with chromic acid (H₂CrO₄) to yield 4,5-dibromo-1,8-naphthalenedicarboxylic acid. This method requires precise control of oxidation conditions to prevent over-oxidation.

Reaction Steps :

  • Bromination of acenaphthene with Br₂ in acetic acid.

  • Oxidation of 1,2-dibromoacenaphthene with H₂CrO₄.

  • Acidification to precipitate the final product.

Limitations :

  • Multi-step process with lower overall yields (60–70%).

  • Generates hazardous chromium waste.

Catalytic Bromination Using Transition Metal Catalysts

Nickel-Catalyzed Bromination

A recent advancement employs NiCl₂·6H₂O as a catalyst in a mixed solvent system (acetic acid/water). Acenaphthene is reacted with NaBr and H₂O₂ at 20°C, achieving 92–94% yield of 5-bromoacenaphthene. Subsequent oxidation and hydrolysis yield the target compound.

Optimized Conditions :

  • Catalyst : NiCl₂·6H₂O (10 mol%).

  • Oxidizing Agent : H₂O₂.

  • Solvent : Glacial acetic acid/water (2:1 v/v).

Advantages :

  • Atom-economical and avoids molecular bromine.

  • High regioselectivity for the 4,5 positions.

Comparative Analysis of Methods

Method Starting Material Brominating Agent Yield Purity Key Advantage
Direct Bromination (NTCA)NTCABr₂77–85%87–98%Scalable, high purity
Acenaphthene OxidationAcenaphtheneBr₂/H₂CrO₄60–70%80–85%Uses inexpensive feedstock
Catalytic BrominationAcenaphtheneNaBr/H₂O₂90–94%95–98%Eco-friendly, regioselective

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from dimethylformamide (DMF) or acetic anhydride , enhancing purity to >98%.

Spectroscopic Validation

  • ¹H/¹³C NMR : Distinct peaks at δ 9.62 (d, 1H) and δ 157.8 (C=O).

  • FT-IR : Strong absorption at 1757 cm⁻¹ (anhydride C=O) and 719 cm⁻¹ (C-Br).

  • Elemental Analysis : Confirms Br content (44.8% theoretical).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain consistent pH (5–6) and temperature (30–40°C). Automated systems minimize byproducts like 3-bromo isomers, which form at higher pH (>9) .

Chemical Reactions Analysis

Types of Reactions: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed:

    Substitution Products: Various substituted naphthalene derivatives.

    Oxidation Products: Naphthalene dicarboxylic anhydrides or quinones.

    Reduction Products: Reduced naphthalene derivatives.

    Esters: Naphthalene dicarboxylate esters.

Scientific Research Applications

Applications in Organic Synthesis

1. Pharmaceutical Intermediates
4,5-Dibromo-1,8-naphthalenedicarboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively .

2. Agrochemical Production
The compound is also utilized in the production of agrochemicals. Its derivatives are investigated for use as herbicides and fungicides. The bromine substituents enhance the reactivity and selectivity of these compounds towards specific biochemical pathways in pests and plants .

Fluorescent Dyes and Materials

3. Fluorescent Dyes
Research has demonstrated that derivatives of this compound exhibit significant fluorescence properties. These compounds are valuable in applications such as:

  • Solar Energy Collectors : Used as fluorescent dyes to improve light absorption.
  • Liquid Crystal Displays : Employed as fluorescent dichroic dyes that enhance display quality .

The fluorescence characteristics can be influenced by solvent polarity, which affects the electronic transitions within the molecules. For example, a study showed a red shift in fluorescence when moving from less polar solvents like ethanol to more polar ones like DMSO .

Mechanism of Action

The mechanism of action of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The bromine atoms and carboxylic acid groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in electron transfer reactions, and undergo nucleophilic substitution, affecting various biological and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5-dibromo-1,8-naphthalenedicarboxylic acid with structurally related naphthalene derivatives, focusing on functional groups, reactivity, and applications.

1,8-Naphthalenedicarboxylic Acid

  • Structure : Lacks bromine substituents, featuring only two carboxylic acid groups.
  • Properties : Higher solubility in polar solvents (e.g., water, DMSO) compared to brominated analogs due to reduced molecular weight and lack of hydrophobic bromine atoms.
  • Applications : Widely used in metal-organic frameworks (MOFs) and as a linker in coordination chemistry. The absence of bromine limits its utility in halogen-bonded systems.

1,4,5,8-Naphthalenetetracarboxylic Acid

  • Structure : Contains four carboxylic acid groups, increasing acidity and polarity.
  • Properties : Forms stable dianhydrides (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride), which are precursors for polyimides and high-performance polymers. The additional carboxylic groups enhance metal-binding capacity but reduce solubility in organic solvents .
  • Applications : Used in electronic materials, such as organic semiconductors and dielectric layers.

4,5-Dibromo-1,2-dimethoxybenzene

  • Structure : A brominated benzene derivative with methoxy and bromine substituents.
  • Synthesis : Prepared via electrophilic bromination of 1,2-dimethoxybenzene using KBrO₃ and HBr in acetic acid, yielding a regioselective 4,5-dibromo product .
  • Properties: Melting point of 87°C, with moderate solubility in ethanol and acetic acid. The methoxy groups direct bromination to specific positions, a concept transferable to naphthalene systems.

1,4,5,8-Naphthalenetetracarboxylic Acid Dianhydride

  • Structure : The anhydride form of 1,4,5,8-naphthalenetetracarboxylic acid.
  • Properties : High thermal stability and reactivity toward amines, enabling polyimide synthesis. Lacks bromine, limiting halogen-specific interactions.
  • Applications : Critical in aerospace and electronics industries for heat-resistant polymers .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
This compound C₁₂H₆Br₂O₄ ~386 (estimated) 2 COOH, 2 Br Not reported Halogen-bonded frameworks, ligands
1,8-Naphthalenedicarboxylic acid C₁₂H₈O₄ 216.19 2 COOH >300 (decomposes) MOFs, coordination chemistry
1,4,5,8-Naphthalenetetracarboxylic acid C₁₄H₈O₈ 304.21 4 COOH >300 (decomposes) Polyimides, electronic materials
4,5-Dibromo-1,2-dimethoxybenzene C₈H₈Br₂O₂ 311.96 2 Br, 2 OCH₃ 87 Organic synthesis intermediate
1,4,5,8-Naphthalenetetracarboxylic dianhydride C₁₄H₄O₆ 268.18 2 anhydride groups >350 High-temperature polymers

Key Research Findings

  • This could enhance its utility in designing porous materials or catalysts .
  • Synthetic Parallels : The regioselective bromination of 1,2-dimethoxybenzene suggests that similar conditions (KBrO₃/HBr in acetic acid) could be adapted for naphthalene systems, though reaction optimization would be required.
  • Solubility Trends: Brominated derivatives generally exhibit lower solubility in polar solvents than their non-halogenated counterparts, necessitating the use of solvents like DMF or THF for processing.

Biological Activity

4,5-Dibromo-1,8-naphthalenedicarboxylic acid (DBNDA) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and its role in inhibiting various biological pathways. This article reviews the biological activity of DBNDA, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

DBNDA can be synthesized through a bromination reaction of 1,8-naphthalenedicarboxylic acid. The process typically involves the introduction of bromine at the 4 and 5 positions of the naphthalene ring under controlled conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have indicated that DBNDA exhibits significant cytotoxicity against various cancer cell lines. For instance, research evaluating naphthalene derivatives has shown that compounds similar to DBNDA can inhibit cell proliferation in human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 14.66 to 32.26 µM .

Table 1: Cytotoxicity of DBNDA against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG227.32 ± 2.67
HeLa17.51 ± 0.34
MCF-732.26 ± 1.74

The mechanism by which DBNDA exerts its anticancer effects is primarily through the inhibition of DNA-topoisomerase I (Topo I). This enzyme plays a vital role in DNA replication and transcription; thus, its inhibition leads to increased DNA fragmentation and apoptosis in cancer cells . Furthermore, DBNDA has shown potential as an acetylcholinesterase (AChE) inhibitor, suggesting additional neuroprotective roles .

Case Studies and Research Findings

A detailed investigation into the structure-activity relationship (SAR) of naphthalene derivatives revealed that the presence of bromine substituents enhances biological activity compared to their non-brominated counterparts. In one study, various dibromo derivatives were synthesized and evaluated for their anticancer properties, confirming that bromination at specific positions significantly contributes to increased cytotoxicity .

Example Case Study

In a notable case study published in Molecules, researchers synthesized a series of naphthalimide derivatives and assessed their biological activities. Among these derivatives, those with similar structural characteristics to DBNDA displayed promising results as fluorescent probes for metal ion detection and as potential anticancer agents . The study highlighted the importance of functional groups in modulating biological activity.

Q & A

Q. What are the recommended synthetic routes for 4,5-dibromo-1,8-naphthalenedicarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves bromination of 1,8-naphthalenedicarboxylic acid derivatives. A two-step approach is common:

Bromination : Use brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in polar solvents (e.g., acetic acid or DMF) under controlled temperatures (40–60°C). Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Acid Formation : Hydrolyze intermediate esters (e.g., dimethyl esters, as seen in analogous compounds like dimethyl 4,5-dibromophthalate ) using alkaline conditions (e.g., NaOH/EtOH) followed by acidification (HCl) to precipitate the dicarboxylic acid.
Optimization Tips :

  • Adjust stoichiometry (2–2.2 equiv Br₂) to minimize side products.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance final product purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns. Bromine’s deshielding effect distinguishes C-4 and C-5 positions. Integrate peaks to verify stoichiometry.
  • FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₂H₆Br₂O₄).
  • HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer: Contradictions arise due to variable solvent polarity, temperature, and protonation states. Systematic approaches include:

Solvent Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 2–12) at 25°C and 60°C.

pH-Dependent Studies : Use UV-Vis spectroscopy to monitor solubility changes as carboxylic acid groups deprotonate (pKa ~2–4).

X-Ray Crystallography : Compare crystal structures (if available) to identify polymorphs affecting solubility .

Data Reconciliation : Cross-reference with structurally similar compounds (e.g., dimethyl 4,5-dibromophthalate) to identify trends .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density. Bromine’s electron-withdrawing effect directs nucleophilic attack to less hindered positions.
  • Molecular Orbital Analysis : Evaluate LUMO regions to identify electrophilic sites.
  • Kinetic Simulations : Use software like Gaussian or ORCA to model reaction pathways (e.g., SN2 vs. radical mechanisms) under varying conditions (solvent, temperature).
  • Comparative Studies : Benchmark against experimental data from brominated naphthalene derivatives (e.g., 1,5-naphthalenediamine ).

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

Methodological Answer:

Ligand Synthesis : Convert the acid to its dianion using bases (e.g., NaH) for metal binding.

Metal Complexation : React with metal salts (e.g., Cu(II), Fe(III)) in ethanol/water mixtures. Monitor via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox activity).

Single-Crystal Analysis : Grow crystals in DMF/Et₂O and resolve structures to confirm binding modes (monodentate vs. bridging).

Thermogravimetric Analysis (TGA) : Assess thermal stability of complexes compared to the free ligand .

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